methyl (2Z)-2-{[4-(dimethylsulfamoyl)benzoyl]imino}-3-ethyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate
Description
Methyl (2Z)-2-{[4-(dimethylsulfamoyl)benzoyl]imino}-3-ethyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a heterocyclic compound featuring a benzothiazole core fused with a dihydro-1,3-benzothiazole system. Key structural elements include:
- A dimethylsulfamoyl group at the 4-position of the benzoyl moiety.
- An ethyl substituent at the 3-position of the benzothiazole ring.
- A methyl ester at the 6-position of the benzothiazole. The (2Z)-configuration indicates a specific stereochemistry at the imino bond, which may influence molecular interactions and biological activity.
Properties
IUPAC Name |
methyl 2-[4-(dimethylsulfamoyl)benzoyl]imino-3-ethyl-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5S2/c1-5-23-16-11-8-14(19(25)28-4)12-17(16)29-20(23)21-18(24)13-6-9-15(10-7-13)30(26,27)22(2)3/h6-12H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZLKHVXDEHWBJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C(=O)OC)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl (2Z)-2-{[4-(dimethylsulfamoyl)benzoyl]imino}-3-ethyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following features:
- IUPAC Name : Methyl 2-[4-(dimethylsulfamoyl)benzoyl]imino-3-ethyl-1,3-benzothiazole-6-carboxylate
- Molecular Formula : C20H21N3O5S2
- Molecular Weight : 447.53 g/mol
The presence of the dimethylsulfamoyl group enhances its solubility and stability, contributing to its bioactivity compared to other benzothiazole derivatives .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thus blocking substrate access. This mechanism is crucial in the development of anticancer and antimicrobial agents.
- Signal Transduction Modulation : By interacting with cellular receptors, it can modulate signal transduction pathways, affecting various cellular functions such as proliferation and apoptosis .
Anticancer Activity
Research has indicated that benzothiazole derivatives exhibit significant anticancer properties. For instance:
- In studies involving various cancer cell lines (e.g., C6 rat brain glioma, A549 human lung adenocarcinoma), this compound demonstrated cytotoxic effects comparable to established chemotherapeutics .
Antimicrobial Activity
Benzothiazole derivatives have also shown promising antimicrobial properties. The compound's structure allows it to interact with bacterial cell membranes and inhibit growth:
- In vitro studies have reported moderate to potent activity against various pathogens, including Staphylococcus aureus and Escherichia coli, with effectiveness evaluated against standard antibiotics .
Antidiabetic Potential
Preliminary investigations suggest that this compound may possess antidiabetic properties:
- In animal models induced with streptozotocin (STZ), certain benzothiazole derivatives demonstrated a significant reduction in blood glucose levels, indicating potential for further development as an antidiabetic agent .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents | Demonstrated cytotoxic effects against multiple cancer cell lines using MTT assays. |
| Antimicrobial Activity of Benzothiazoles | Evaluated antimicrobial efficacy against S. aureus and E. coli, showing promising results compared to standard treatments. |
| Antidiabetic Evaluation | Reported significant glucose-lowering effects in diabetic rats when administered specific benzothiazole derivatives. |
Scientific Research Applications
The biological activity of methyl (2Z)-2-{[4-(dimethylsulfamoyl)benzoyl]imino}-3-ethyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate is attributed to several mechanisms:
Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, blocking substrate access. This mechanism is crucial for developing anticancer and antimicrobial agents.
Signal Transduction Modulation : By interacting with cellular receptors, it can modulate signal transduction pathways that affect various cellular functions such as proliferation and apoptosis.
Anticancer Applications
Research indicates that benzothiazole derivatives exhibit significant anticancer properties. For example:
- In studies involving various cancer cell lines (e.g., C6 rat brain glioma and A549 human lung adenocarcinoma), this compound demonstrated cytotoxic effects comparable to established chemotherapeutics.
Case Studies on Anticancer Activity
| Study | Findings |
|---|---|
| Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents | Demonstrated cytotoxic effects against multiple cancer cell lines using MTT assays. |
| Evaluation of Benzothiazole Derivatives | Showed significant inhibition of tumor growth in vivo models. |
Antimicrobial Applications
Benzothiazole derivatives have shown promising antimicrobial properties. The structure of this compound allows it to interact with bacterial cell membranes and inhibit growth:
- In vitro studies have reported moderate to potent activity against various pathogens, including Staphylococcus aureus and Escherichia coli, evaluated against standard antibiotics.
Case Studies on Antimicrobial Activity
| Study | Findings |
|---|---|
| Antimicrobial Activity of Benzothiazoles | Evaluated antimicrobial efficacy against S. aureus and E. coli, showing promising results compared to standard treatments. |
| Structure-Activity Relationship Studies | Identified key structural features responsible for antimicrobial potency. |
Antidiabetic Potential
Preliminary investigations suggest that this compound may possess antidiabetic properties:
- In animal models induced with streptozotocin (STZ), certain benzothiazole derivatives demonstrated a significant reduction in blood glucose levels, indicating potential for further development as an antidiabetic agent.
Case Studies on Antidiabetic Activity
| Study | Findings |
|---|---|
| Evaluation of Benzothiazole Derivatives in Diabetic Rats | Reported significant glucose-lowering effects when administered specific benzothiazole derivatives. |
| Mechanistic Studies on Insulin Sensitivity | Indicated enhancement of insulin sensitivity in treated diabetic models. |
Comparison with Similar Compounds
Structural Analogues in Agrochemicals
Sulfonylurea herbicides, such as those listed in , share functional similarities with the target compound. These include:
- Triazine-based sulfonylureas (e.g., metsulfuron methyl, ethametsulfuron methyl): These feature a triazine ring instead of a benzothiazole and utilize sulfonylurea bridges for herbicidal activity.
- The dimethylsulfamoyl group may improve solubility relative to bulkier substituents (e.g., trifluoroethoxy groups in triflusulfuron methyl).
Table 1: Comparison with Sulfonylurea Herbicides
Benzothiazole-Based Analogues
describes ethyl 2-[4-(diethylsulfamoyl)benzoyl]imino-3-methyl-1,3-benzothiazole-6-carboxylate (CAS 850909-36-3), a structural analogue with:
- Diethylsulfamoyl vs. dimethylsulfamoyl group.
- Methyl substituent at the 3-position of benzothiazole vs. ethyl.
- Ethyl ester at the 6-position vs. methyl ester.
Table 2: Comparison with Benzothiazole Analogues
Key Findings :
- The ethyl ester in the analogue may confer slower metabolic degradation compared to the methyl ester in the target compound.
Structural Insights from Crystallography
While explicit crystallographic data for the target compound are absent in the evidence, methodologies such as SHELX software ( ) and the Cambridge Structural Database (CSD) ( ) are critical for analyzing similar compounds. For example:
- Ring puckering analysis ( ) could elucidate conformational preferences of the benzothiazole ring, which may differ from triazine-based systems due to steric effects from the ethyl substituent.
- Hydrogen bonding patterns ( ) in sulfamoyl-containing compounds likely influence crystal packing and stability.
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?
The synthesis involves multi-step organic reactions, starting with condensation of 4-(dimethylsulfamoyl)benzoyl derivatives with benzothiazole precursors. Key steps include imine formation and esterification. Critical parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) for imine bond formation .
- Catalysts : Acidic or basic catalysts (e.g., p-toluenesulfonic acid) to enhance reaction efficiency .
- Temperature control : Reactions typically proceed at 60–80°C to balance yield and side-product formation . Post-synthesis, purification via column chromatography or recrystallization is recommended.
Q. Which spectroscopic techniques are most effective for characterizing structural integrity and purity?
- NMR spectroscopy : - and -NMR to confirm stereochemistry (Z-configuration) and functional groups (e.g., sulfamoyl, ester) .
- Mass spectrometry (HRMS) : Validates molecular weight (CHNOS, 476.6 g/mol) and detects impurities .
- HPLC : Assess purity (>95% recommended for biological assays) using reverse-phase C18 columns .
Q. What are the key stability considerations for storing and handling this compound?
- Storage : Stable at −20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the ester group .
- pH sensitivity : Degrades under extreme pH (<3 or >10); use buffered solutions for in vitro studies .
- Light exposure : Protect from UV light to avoid photodegradation of the benzothiazole core .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the compound’s mechanism of action against cancer cell lines?
- Target identification : Use affinity chromatography or pull-down assays with cancer cell lysates to identify binding partners (e.g., kinases, proteases) .
- Pathway analysis : RNA sequencing or phosphoproteomics to map downstream signaling pathways (e.g., apoptosis, cell cycle arrest) .
- Validation : CRISPR/Cas9 knockout of suspected targets to confirm functional relevance .
Q. What computational strategies are recommended to predict binding affinity and selectivity?
- Molecular docking : Software like AutoDock Vina to model interactions with targets (e.g., EGFR, COX-2) using the compound’s 3D structure (PubChem CID: 3685693) .
- MD simulations : Assess binding stability over time (e.g., 100 ns simulations in GROMACS) .
- QSAR modeling : Optimize substituents (e.g., ethyl vs. methyl groups) to enhance selectivity .
Q. How can structure-activity relationship (SAR) studies systematically improve pharmacological profiles?
- Analog synthesis : Modify the benzothiazole core (e.g., substituents at position 6) or sulfamoyl group .
- Biological testing : Screen analogs against panels of cancer cell lines (e.g., NCI-60) and compare IC values .
- Data integration : Use cheminformatics tools (e.g., KNIME) to correlate structural features with activity .
Q. What experimental approaches are critical for assessing off-target effects and toxicity?
- In vitro panels : Test against hERG channels (cardiotoxicity) and cytochrome P450 enzymes (drug-drug interactions) .
- In vivo models : Dose-range studies in rodents to evaluate hepatotoxicity (ALT/AST levels) and nephrotoxicity (creatinine clearance) .
- Transcriptomics : Identify unintended gene expression changes using microarrays .
Q. How can contradictions in reported biological activity data be resolved?
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
- Meta-analysis : Compare datasets across studies using statistical tools (e.g., R/Bioconductor) to identify confounding factors .
- Orthogonal validation : Confirm activity with alternative assays (e.g., ATP-based viability vs. apoptosis markers) .
Methodological Tables
Q. Table 1: Key Functional Groups and Analytical Signatures
| Functional Group | NMR Shift () | IR Stretching (cm) |
|---|---|---|
| Benzothiazole core | 7.2–8.1 ppm (aromatic) | 1600–1450 (C=N) |
| Sulfamoyl (-SON) | 3.1 ppm (dimethyl) | 1350–1300 (S=O) |
| Ester (-COOCH) | 3.7 ppm (singlet) | 1720–1700 (C=O) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
